![molecular formula C8H18S4 B14695177 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol CAS No. 27431-34-1](/img/structure/B14695177.png)
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is a complex organosulfur compound characterized by multiple sulfanyl (thiol) groups This compound is notable for its unique structure, which includes three sulfanyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol typically involves multi-step organic reactions. One common method involves the thiolation of a suitable precursor molecule. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a thiolating agent, such as thiourea or hydrogen sulfide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated thiol derivatives.
Aplicaciones Científicas De Investigación
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a protective agent against oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of materials with enhanced properties, such as increased resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol involves its interaction with molecular targets through its thiol groups. These interactions can modulate redox reactions and influence various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile agent in redox biology.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanedithiol: A simpler thiol compound with two thiol groups.
2,3-Dimercapto-1-propanol: Another organosulfur compound with thiol groups, used in chelation therapy.
Uniqueness
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is unique due to its three thiol groups, which provide enhanced reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring strong reducing agents or protective agents against oxidative stress.
Propiedades
Número CAS |
27431-34-1 |
|---|---|
Fórmula molecular |
C8H18S4 |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
3-[2-(3-sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol |
InChI |
InChI=1S/C8H18S4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 |
Clave InChI |
UDXBQTHGMFDWIW-UHFFFAOYSA-N |
SMILES canónico |
C(CS)CSCCSCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


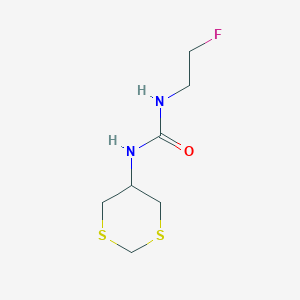

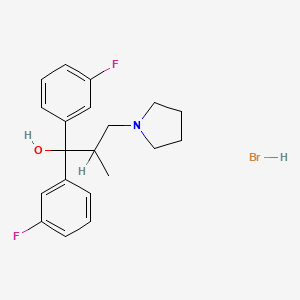
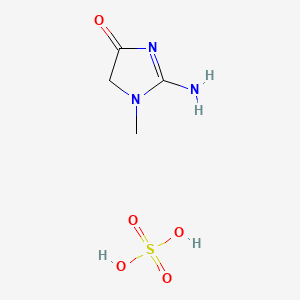
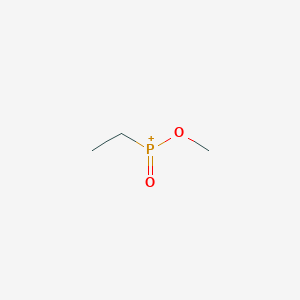
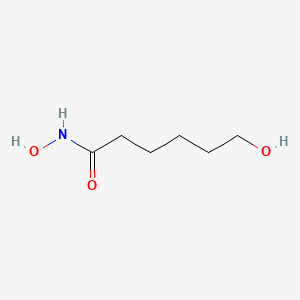
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
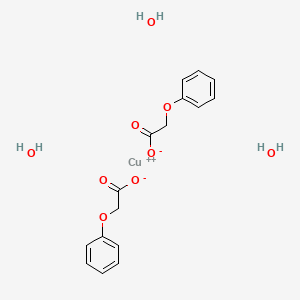
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)


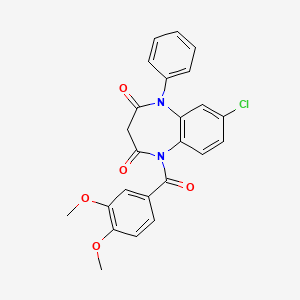
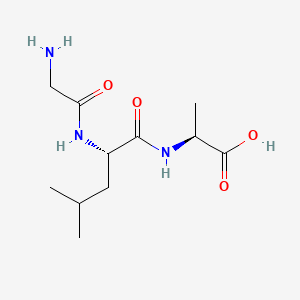
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
